Defibrotide - 83712-60-1

Defibrotide

Catalog Number: EVT-3553075
CAS Number: 83712-60-1
Molecular Formula: C20H21N4O6P
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Defibrotide is the sodium salt of a mixture of single-stranded oligodeoxyribonucleotides derived from porcine mucosal DNA. It has been shown to have antithrombotic, anti-inflammatory and anti-ischemic properties (but without associated significant systemic anticoagulant effects). It is marketed under the brand names Dasovas (FM), Noravid, and Prociclide in a variety of countries. In the USA it is was approved in March, 2016 as Defitelio.
Defibrotide is a complex mixture of single stranded polydeoxyribonucleotides derived from porcine intestinal mucosa that has antithrombotic and profibrinolytic activity and is used in the treatment of severe sinusoidal obstruction syndrome (SOS) after hematopoietic cell transplantation (HCT). Defibrotide is used in patients with severe liver injury and has not been associated with worsening of serum aminotransferase elevations during therapy and has not been linked to cases of clinically apparent, idiosyncratic liver injury.
Defibrotide is a mixture of single-stranded oligodeoxyribonucleotides derived from the intestinal mucosa of pigs, with anti-thrombotic, thrombolytic, and fibrinolytic activities. Upon administration, and although the exact mechanism of action has yet to be fully elucidated, defibrotide induces the release of prostaglandin I2 (PGI2), E2 (PGE2), and prostacyclin and reduces the expression of adhesion molecules on endothelial cells. This relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other and to the endothelium. This protects the endothelium lining bloods vessels. Defibrotide increases tissue plasminogen activator (t-PA) and decreases plasminogen activator inhibitor-1 activity. This increases the activity of plasmin, prevents blood clot formation and dissolves blood clots.
Overview

Defibrotide is a therapeutic agent used primarily for the treatment of severe hepatic veno-occlusive disease, also known as sinusoidal obstructive syndrome, particularly in patients who have undergone hematopoietic stem cell transplantation. It is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotide sodium salts derived from porcine intestinal mucosa. The compound is marketed under the brand name Defitelio and has been approved for use in both the European Union and the United States, albeit with different indications and patient age limits .

Source

Defibrotide is extracted from the intestinal mucosa of pigs, which undergoes a controlled depolymerization process to yield the final product. This method ensures that the resultant oligonucleotides maintain structural integrity suitable for therapeutic applications .

Classification

Defibrotide is classified as an oligonucleotide drug. It falls under the category of polynucleotides due to its composition of nucleic acid derivatives, specifically designed to interact with biological pathways involved in endothelial function and coagulation processes .

Synthesis Analysis

Methods

The synthesis of defibrotide involves the controlled depolymerization of porcine intestinal mucosal DNA. This process results in a mixture of oligonucleotides, which are then purified to remove impurities and ensure the desired therapeutic efficacy. The production does not utilize standard DNA synthesizers due to the complexity and variability of the resultant oligonucleotide sequences .

Technical Details

The extraction process typically involves multiple steps:

  1. Tissue Preparation: The intestinal mucosa is collected and processed.
  2. Depolymerization: Enzymatic or chemical methods are employed to break down the high molecular weight DNA into smaller oligonucleotide fragments.
  3. Purification: Techniques such as filtration and chromatography are used to isolate the active components while removing contaminants .
Molecular Structure Analysis

Structure

Defibrotide consists mainly of single-stranded oligonucleotides that can form intra-strand stem-loop structures or inter-strand concatamers. These higher-order structures contribute to its stability in biological environments, allowing it to evade rapid degradation by nucleases present in plasma .

Data

The precise molecular weight of defibrotide varies due to its polydisperse nature, but it generally consists of fragments ranging from approximately 10 to 100 base pairs in length. The sodium salt form enhances solubility, facilitating intravenous administration .

Chemical Reactions Analysis

Reactions

Defibrotide exhibits several biochemical interactions:

  • Endothelial Protection: It protects endothelial cells from damage caused by chemotherapy agents like fludarabine by modulating apoptotic pathways.
  • Fibrinolysis Promotion: The compound enhances fibrinolytic activity, potentially through increasing tissue plasminogen activator levels while decreasing plasminogen activator inhibitor-1 activity .

Technical Details

In vitro studies demonstrate that defibrotide can reduce endothelial cell activation and promote cell survival under stress conditions, indicating its role in maintaining vascular integrity during chemotherapy-induced damage .

Mechanism of Action

Process

The exact mechanism of action of defibrotide remains partially understood but involves several key processes:

  • Endothelial Cell Protection: By preventing apoptosis through modulation of caspase-3 signaling pathways, defibrotide helps maintain endothelial cell viability during stress.
  • Anti-inflammatory Effects: It has been shown to reduce inflammatory responses in endothelial cells, contributing to its protective effects against vascular damage .

Data

Studies indicate that defibrotide significantly decreases markers associated with endothelial stress and apoptosis, providing a protective effect against vascular complications following hematopoietic stem cell transplantation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Defibrotide is typically presented as a sterile powder for reconstitution before intravenous administration.
  • Solubility: It is highly soluble in water, which facilitates its use in clinical settings.

Chemical Properties

  • Molecular Formula: Varies due to the mixture nature; primarily consists of sodium salts of polydeoxyribonucleotides.
  • pH Stability: Maintains stability within physiological pH ranges, ensuring efficacy when administered intravenously .
Applications

Defibrotide's primary application lies in treating severe hepatic veno-occlusive disease following hematopoietic stem cell transplantation. Its unique properties allow it to protect against liver injury induced by chemotherapy and other stressors affecting endothelial function.

Additionally, ongoing research explores potential applications in other conditions involving endothelial dysfunction and vascular complications, highlighting its versatility as a therapeutic agent .

Defibrotide represents a significant advancement in treating complex conditions associated with stem cell transplants, offering hope for improved patient outcomes through its unique mechanism of action and protective properties against vascular injury.

Introduction to Defibrotide in Modern Hematopoietic Medicine

Historical Evolution of Defibrotide as a Therapeutic Agent

Defibrotide emerged from research into polydeoxyribonucleotide derivatives in the 1960s, initially investigated for thrombotic disorders due to its favorable safety profile compared to conventional anticoagulants. Derived via controlled depolymerization of porcine intestinal mucosal DNA, it received its first clinical approval in Italy (1986) for deep vein thrombosis [4] [10]. The pivotal shift toward hematopoietic medicine occurred in the mid-1990s when researchers recognized its potential for severe hepatic veno-occlusive disease (VOD), also termed sinusoidal obstruction syndrome (SOS), following stem cell transplantation. This application stemmed from defibrotide’s unique endothelial-protective properties observed in preclinical models of vascular injury [4] [6].

Key regulatory milestones include:

  • 2013: European Commission approval for severe VOD/SOS post-hematopoietic stem cell transplantation (HSCT) and orphan drug designation for graft-versus-host disease prevention [4] [6].
  • 2016: FDA approval for severe hepatic VOD with renal or pulmonary dysfunction post-HSCT, making it the first specifically approved therapy for this indication [7] [10].
  • 2020: Australian Therapeutic Goods Administration approval [10].

Table 1: Historical Development Timeline of Defibrotide

YearDevelopment MilestoneSignificance
1986Initial approval in ItalyFirst clinical authorization for thrombotic conditions
1990sResearch pivot to HSCT complicationsIdentification of endothelial protective effects in VOD/SOS models
2013EU approval; orphan designation for GvHD preventionFormal recognition for severe VOD/SOS in HSCT settings
2016FDA approvalFirst specific drug for severe hepatic VOD with multi-organ dysfunction in USA

Defibrotide in the Context of Endothelial Pathobiology

Defibrotide’s therapeutic efficacy centers on its multimodal protection of endothelial cells (ECs), particularly sinusoidal ECs vulnerable to chemotherapy/radiation injury during HSCT conditioning. Its polyanionic single-stranded oligonucleotide mixture (mean MW: 15–30 kDa) exhibits affinity for heparin-binding proteins and adenosine receptors, initiating several cytoprotective pathways [1] [4] [6]:

  • Antithrombotic/Fibrinolytic Effects: Enhances tissue plasminogen activator (t-PA) and thrombomodulin expression while suppressing plasminogen activator inhibitor-1 (PAI-1) and von Willebrand factor. This restores thrombo-fibrinolytic balance without systemic anticoagulation [1] [6].
  • Anti-inflammatory/Anti-oxidative Actions: Downregulates p38 mitogen-activated protein kinase (MAPK) and histone deacetylases (HDACs), reducing expression of adhesion molecules (e.g., ICAM-1) and cytokines (e.g., TNF-α, IL-6). Attenuates reactive oxygen species (ROS) generation and preserves endothelial nitric oxide synthase [4] [8].
  • Structural Protection: Inhibits heparanase activity, preserving glycocalyx integrity and preventing EC detachment [1] [4].
  • PI3K/AKT Pathway Modulation: Blocks phosphatidylinositol 3-kinase/Akt activation induced by inflammatory sera (e.g., from GvHD or VOD patients), thereby inhibiting downstream effectors like p70S6K and preventing EC apoptosis [4] [8].

Table 2: Molecular Targets and Functional Consequences of Defibrotide

Target/PathwayBiological EffectClinical Relevance
t-PA / Thrombomodulin ↑Enhanced fibrinolysisReduced sinusoidal microthrombosis
PAI-1 / vWF ↓Restored thrombo-fibrinolytic balanceMitigation of coagulopathy in VOD/SOS
p38 MAPK / HDAC ↓Suppressed inflammationAttenuation of cytokine-mediated EC activation
Heparanase inhibitionPreserved endothelial glycocalyxMaintenance of sinusoidal architecture
PI3K/AKT pathway blockadeReduced apoptosis & oxidative stressProtection against multi-organ endothelial injury

Recent research indicates broader applicability in endothelial injury syndromes beyond VOD/SOS, including COVID-19-associated vasculopathy, where defibrotide suppresses caspase-8 activation and modulates TNF-α/IL-17 signaling pathways [8].

Epidemiological Significance of VOD/SOS in HSCT

Veno-occlusive disease remains a life-threatening complication of HSCT, with contemporary meta-analyses reporting an overall incidence of 13–15% across >27,000 transplants [5] [9]. Incidence varies significantly based on risk factors:

  • Transplant-Related Factors:
  • Allogeneic HSCT carries higher risk than autologous (3.1% vs. <1%) [7].
  • Myeloablative conditioning (MAC) regimens increase risk vs. reduced-intensity conditioning (RIC) (3.6% vs. 2.7%) [7].
  • Busulfan-based regimens confer 3.7-fold higher risk (95% CI: 2.58–5.29) [5].
  • Patient-Specific Factors:
  • Pre-existing liver disease (OR: 2.72; 95% CI: 2.03–3.64) [5].
  • HLA-mismatched grafts (OR: 2.34; 95% CI: 1.20–4.57) [5].
  • Prior radiation therapy (OR: 1.86; 95% CI: 1.49–2.31) [5].

Severe VOD/SOS, characterized by multi-organ failure (MOF), historically exhibited >80% mortality. Contemporary series show improved survival (day-100 survival: 38–45% with defibrotide vs. 21–31% with historical controls), attributed partly to earlier diagnosis using European Society for Blood and Marrow Transplantation (EBMT) criteria and timely defibrotide initiation [7] [9]. Ultrasonographic findings (e.g., reversed portal flow) now supplement classical clinical triads (hyperbilirubinemia, hepatomegaly, weight gain), enabling detection of "anicteric VOD" [7].

Table 3: Meta-Analysis of VOD/SOS Risk Factors in HSCT (Based on 27,679 Patients)

Risk FactorOdds Ratio (95% CI)P-value
Busulfan conditioning3.69 (2.58–5.29)<0.00001
History of liver disease2.72 (2.03–3.64)<0.00001
Elevated pre-HSCT AST2.49 (1.49–4.15)0.0005
HLA-mismatched donor2.34 (1.20–4.57)0.01
Methotrexate use1.81 (1.22–2.69)0.003
Time diagnosis-to-HSCT >12 mo1.76 (1.15–2.69)0.009

The epidemiological burden underscores defibrotide’s role in improving outcomes for this high-risk population. Emerging applications include prophylaxis in high-risk HSCT and mitigation of endothelial injury in CAR-T-cell therapy or thrombotic microangiopathies [1] [4] [8].

  • Defibrotide
  • Polydeoxyribonucleotide, sodium salt
  • STA-1474
  • JZP-381

Properties

CAS Number

83712-60-1

Product Name

Defibrotide

IUPAC Name

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate

Molecular Formula

C20H21N4O6P

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)

InChI Key

JNWFIPVDEINBAI-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.